![molecular formula C12H13NO2 B1445972 5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- CAS No. 1456507-20-2](/img/structure/B1445972.png)
5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-
Overview
Description
“5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-” is a chemical compound with the CAS Number: 27784-33-4 . It has a molecular weight of 127.14 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-oxa-7-azaspiro[3.4]octan-6-one . The Inchi Code for this compound is 1S/C6H9NO2/c8-5-7-4-6(9-5)2-1-3-6/h1-4H2, (H,7,8) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in a refrigerator .Scientific Research Applications
Cycloaddition Reactions
5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- is used in stereospecific [3+2] 1,3-cycloaddition reactions, particularly with methylenelactams and nitrones, producing derivatives like 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one (Chiaroni et al., 2000).
Drug Discovery Modules
The compound is instrumental in synthesizing novel, multifunctional, and structurally diverse modules for drug discovery, as demonstrated in the creation of new classes of thia/oxa-azaspiro[3.4]octanes (Li et al., 2013).
Spirocyclic Compounds
It's key in the synthesis of spirocyclic compounds. For instance, the synthesis of a 2-azabicyclo[3.1.0]hexane via rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been explored (Adamovskyi et al., 2014).
Spiroaminals Synthesis
The compound is found in the cores of biologically active products, making it a significant target for chemical synthesis. Different strategies for synthesizing spiroaminals like 1-oxa-7-azaspiro[5.5]undecane have been developed due to their potential applications (Sinibaldi & Canet, 2008).
Piperazine and Morpholine Substitutes
Used in the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine, commonly found in drugs (Wang et al., 2015).
Stereochemical Analysis
The compound's derivatives have been subjected to stereochemical analysis through NMR studies and X-ray diffraction, helping in understanding the structures of related families (Satyamurthy et al., 1984).
Synthons for Amino Acids
Derivatives of 5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- have been used as synthons for unknown amino acids, expanding the possibilities in peptide synthesis (Stamm et al., 2003).
Antiviral Drug Development
Certain derivatives have shown promising results in inhibiting human coronavirus replication, indicating their potential in antiviral drug development (Apaydın et al., 2019).
Oxazolomycin Synthesis
The compound has been utilized in the synthesis of the oxazolomycin ring system, a structure of interest in medicinal chemistry (Papillon & Taylor, 2000).
Safety and Hazards
properties
IUPAC Name |
8-phenyl-5-oxa-7-azaspiro[3.4]octan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-13-10(9-5-2-1-3-6-9)12(15-11)7-4-8-12/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMWRIYVJYIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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